Thienyl-gbr 13119
Description
Structure
3D Structure
Properties
CAS No. |
125080-79-7 |
|---|---|
Molecular Formula |
C26H31FN2OS |
Molecular Weight |
437.6 g/mol |
IUPAC Name |
1-[2-[(4-(18F)fluoranylphenyl)-thiophen-2-ylmethoxy]ethyl]-4-(3-phenylpropyl)piperazine |
InChI |
InChI=1S/C26H31FN2OS/c27-24-12-10-23(11-13-24)26(25-9-5-21-31-25)30-20-19-29-17-15-28(16-18-29)14-4-8-22-6-2-1-3-7-22/h1-3,5-7,9-13,21,26H,4,8,14-20H2/i27-1 |
InChI Key |
FXTXGBNSMVIBCC-FMLNDMEQSA-N |
SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)CCOC(C3=CC=C(C=C3)F)C4=CC=CS4 |
Isomeric SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)CCOC(C3=CC=C(C=C3)[18F])C4=CC=CS4 |
Canonical SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)CCOC(C3=CC=C(C=C3)F)C4=CC=CS4 |
Synonyms |
thienyl-GBR 13119 thienyl-GBR-13119 |
Origin of Product |
United States |
Synthetic and Radiosynthetic Methodologies for Thienyl Gbr 13119 Analogues
General Synthetic Routes to Thienyl-GBR 13119 and its Non-radioactive Precursors
The synthesis of this compound involves a multi-step process that parallels the synthesis of its phenyl-containing counterpart, GBR 13119. The key strategic modification is the introduction of a thiophene (B33073) moiety as a bioisostere for a benzene (B151609) ring. researchgate.net
The general synthetic pathway commences with a suitable thienyl ketone precursor. One reported route starts with (4-fluorophenyl)(2-thienyl)methanone. This starting material undergoes a series of chemical transformations as outlined below:
Reduction: The ketone is reduced to the corresponding alcohol, (4-fluorophenyl)(2-thienyl)methanol, typically using a reducing agent like lithium aluminum hydride (LiAlH(_4)). acs.org
Chlorination: The resulting alcohol is converted into its chloride derivative, 1-(chloro(2-thienyl)methyl)-4-fluorobenzene. This is often achieved by reaction with thionyl chloride (SOCl(_2)).
Coupling: The final step involves the N-alkylation of 1-(3-phenylpropyl)piperazine (B2452999) with the synthesized thienyl chloride derivative to yield the target compound, 1-[2-((4-fluorophenyl)(2-thienyl)methoxy)ethyl]-4-(3-phenylpropyl)piperazine (this compound).
For the synthesis of no-carrier-added (n.c.a.) radiotracers, precursors suitable for late-stage radiofluorination are required. An alternative starting material for such syntheses is (4-nitrophenyl)(2-thienyl)methanone, which can be prepared via a Friedel-Crafts acylation of thiophene with 4-nitrobenzoyl chloride. This nitro-precursor allows for subsequent nucleophilic radiofluorination to introduce F.
The thiophene-containing intermediates, such as the alcohol and chloride derivatives, generally exhibit greater polarity compared to their phenyl analogues, which can be observed during chromatographic purification.
Strategies for the Incorporation of Fluorine-18 (B77423) into Thiophene-containing Structures
Incorporating the positron-emitting radionuclide F into aromatic structures, particularly electron-rich heterocycles like thiophene, presents a significant challenge in radiochemistry. researchgate.net Direct nucleophilic aromatic substitution (S(_N)Ar) on such rings is often difficult. nih.gov However, specific strategies have been developed to achieve the radiosynthesis of F-labeled thiophenes.
Nucleophilic aromatic substitution is a cornerstone of F radiochemistry. nih.gov For S(_N)Ar reactions to proceed, the aromatic ring typically requires activation by electron-withdrawing groups positioned ortho or para to a suitable leaving group. nih.govnih.gov Despite the electron-rich nature of the thiophene ring, a direct S(_N)Ar reaction has been successfully applied to produce an F-labeled thiophene derivative.
An important example is the synthesis of 5-[F]fluoro-2-thiophene carboxaldehyde. This was achieved through a nucleophilic substitution of a bromine atom in the precursor 5-bromo-2-thiophenecarboxaldehyde with no-carrier-added [F]fluoride. This [F]fluoride-for-bromo substitution on a thiophene ring was described as an unprecedented reaction, yielding the desired product in 10-20% yields. The reaction is typically performed in polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) at elevated temperatures. acs.org
Table 1: Conditions for Nucleophilic Aromatic Substitution on a Thiophene Derivative
| Precursor | Reagent | Solvent | Temperature | Product | Radiochemical Yield | Reference |
|---|---|---|---|---|---|---|
| 5-bromo-2-thiophenecarboxaldehyde | [F]Fluoride/K(_2)CO(_3)/Kryptofix-2.2.2 | DMSO | 150°C | 5-[F]fluoro-2-thiophene carboxaldehyde | 10-20% |
Diaryliodonium salts are highly effective precursors for the nucleophilic introduction of F into aromatic rings, including those that are not activated towards S(_N)Ar. researchgate.netd-nb.inforesearchgate.net This methodology is particularly valuable for labeling electron-rich arenes. frontiersin.orgresearchgate.net
The strategy involves using an unsymmetrical diaryliodonium salt, where one aryl group is the target for fluorination and the other is a highly electron-rich "dummy" group. researchgate.netnih.gov The 2-thienyl group has proven to be a very potent dummy group due to its high electron density. researchgate.netfrontiersin.org In an aryl(2-thienyl)iodonium salt, the nucleophilic attack of [F]fluoride is regioselectively directed to the other aryl ring, which is comparatively less electron-rich. researchgate.netd-nb.info This approach allows for the efficient, one-step, no-carrier-added radiofluorination of a wide variety of arenes, while the thiophene ring remains intact and acts as part of the leaving group (2-iodothiophene). researchgate.netd-nb.info This method circumvents the challenges of direct fluorination on electron-rich systems. nih.govacs.org
The development of suitable precursors is fundamental to successful radiosynthesis. For the synthesis of thienyl-F]GBR 13119 analogues via direct nucleophilic substitution on the thiophene ring, halogenated thiophene derivatives are key. 5-Bromo-2-thiophenecarboxaldehyde serves as a critical precursor for the synthesis of 5-[F]fluoro-2-thiophene carboxaldehyde. chemsrc.com The synthesis of this brominated precursor is well-established in organic chemistry. researchgate.netbg.ac.rs Similarly, other derivatives like 2-Thiophenecarboxaldehyde, 5-bromo-, oxime can be synthesized from 5-bromo-2-thiophenecarboxaldehyde and hydroxylamine, providing another potential building block. ontosight.ai
For strategies employing diaryliodonium salts, the precursors are the salts themselves, such as (mesityl)(aryl)iodonium salts or aryl(2-thienyl)iodonium salts. researchgate.netfrontiersin.org The synthesis of these precursors typically involves the reaction of an aryl iodide with an oxidizing agent in the presence of the thiophene derivative. acs.org The stability and availability of the starting arenes make this an attractive route for late-stage radiofluorination. researchgate.net
Role of Diaryliodonium Salts in [18F]Fluorination of Electron-Rich Arenes
Optimization of Radiosynthetic Yields and Specific Activity
Optimizing radiochemical yield (RCY) and specific activity is paramount in PET tracer production. Several factors influence the efficiency of F-fluorination reactions. nih.govuni-tuebingen.de
For nucleophilic substitutions using diaryliodonium salts, key parameters include:
Solvent: Dipolar aprotic solvents like DMF, DMSO, and acetonitrile are preferred. acs.org For aryl(2-thienyl)iodonium salts, DMF was found to be the optimal solvent. d-nb.info
Temperature: Reaction temperatures are typically elevated, with an optimal temperature of 130°C reported for the fluorination of aryl(2-thienyl)iodonium salts. d-nb.infonih.gov
Precursor Concentration: The concentration of the precursor salt can impact the yield. d-nb.info
Counter-ion: The counter-ion of the iodonium (B1229267) salt (e.g., bromide, triflate, tosylate) affects reaction rates and yields, with bromide often providing the highest RCY. d-nb.info
Specific activity, a measure of radioactivity per mole of compound, is a critical parameter for receptor-binding radiotracers. High specific activity is achieved by using no-carrier-added (n.c.a.) [F]fluoride, which minimizes the amount of non-radioactive F in the final product. nih.gov The use of diaryliodonium salt precursors is a well-established method for n.c.a. synthesis. d-nb.info Modern techniques, such as using microfluidic reactors, are also being explored to enhance RCY and specific activity while reducing synthesis time. nih.gov
Table 2: Optimization of Reaction Conditions for Aryl(2-thienyl)iodonium Salts
| Parameter | Optimal Condition | Observation | Reference |
|---|---|---|---|
| Solvent | Dimethylformamide (DMF) | Provided the best radiochemical yields. | d-nb.info |
| Temperature | 130 ± 3 °C | Optimal for maximizing yield. | d-nb.info |
| Precursor Conc. | 25 mmol/l | Found to be effective. | d-nb.info |
| Counter Anion (for RCY) | Bromide | Yield order: Tosylate < Iodide < Triflate < Bromide | d-nb.info |
Analytical Methodologies for Compound Characterization in Radiochemical Synthesis
The characterization and quality control of radiolabeled compounds are essential to ensure their purity and identity. The primary analytical techniques used in radiochemical synthesis are chromatographic methods. nih.gov
Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor reaction progress and for preliminary purity checks. The R(_f) value of the radioactive product is compared with that of a co-spotted, non-radioactive authentic standard. For this compound, various solvent systems on silica (B1680970) gel plates have been used to distinguish the product from precursors and by-products.
High-Performance Liquid Chromatography (HPLC): Radio-HPLC is the gold standard for determining the radiochemical purity and specific activity of PET radiotracers. nih.gov A sample of the final product is injected onto an HPLC system equipped with both a UV detector and a radioactivity detector. The radiochemical purity is calculated from the ratio of the radioactivity of the product peak to the total radioactivity detected. The specific activity is determined by correlating the radioactivity of the product peak with its mass, which is quantified using a calibration curve generated from the UV signal of known amounts of the non-radioactive standard. nih.govresearchgate.net
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| GBR 13119 |
| (4-fluorophenyl)(2-thienyl)methanone |
| (4-fluorophenyl)(2-thienyl)methanol |
| 1-(chloro(2-thienyl)methyl)-4-fluorobenzene |
| 1-(3-phenylpropyl)piperazine |
| (4-nitrophenyl)(2-thienyl)methanone |
| 4-nitrobenzoyl chloride |
| Thiophene |
| 5-[F]fluoro-2-thiophene carboxaldehyde |
| 5-bromo-2-thiophenecarboxaldehyde |
| Kryptofix-2.2.2 |
| 2-iodothiophene |
| 2-Thiophenecarboxaldehyde, 5-bromo-, oxime |
| Hydroxylamine |
| (mesityl)(aryl)iodonium salt |
| aryl(2-thienyl)iodonium salt |
| Lithium aluminum hydride |
Pharmacological and Biochemical Characterization in Preclinical Research Models
Investigation of Molecular Target Engagement of Thienyl-GBR 13119
Molecular target engagement studies are crucial to confirm that a compound interacts with its intended biological target. For this compound, the primary target of interest is the dopamine (B1211576) transporter (DAT), a key protein in regulating dopamine levels in the brain.
This compound was developed as an analog of GBR 13119, a well-established and selective dopamine uptake inhibitor. umich.edu The GBR series of compounds, which are aryl 1,4-dialk(en)ylpiperazines, exhibit high affinity for the dopamine transport complex located on presynaptic neurons. umich.eduumich.edu By blocking these transporters, they prevent the reuptake of dopamine from the synaptic cleft, thereby increasing its extracellular concentration. eurofinsdiscovery.com
The synthesis of this compound involved the substitution of a phenyl ring in the GBR 13119 structure with a thiophene (B33073) ring. umich.edu This modification was intended to create a new compound that retains the functional characteristics of its parent, specifically its ability to act as a potent and selective inhibitor of dopamine uptake. umich.eduresearchgate.net Research efforts focused on creating a radiolabeled version, Thienyl-[¹⁸F]GBR 13119, to serve as a radiotracer for positron emission tomography (PET) imaging of the dopamine uptake system. umich.edu The successful use of this tracer in animal models to visualize dopamine-rich regions of the brain implicitly confirms its role as a dopamine uptake inhibitor. umich.edu
A key aspect of the preclinical evaluation of this compound was the direct comparison of its in vivo binding characteristics with those of its parent compound, GBR 13119. The rationale was to determine if the thiophene-for-phenyl substitution (a bioisosteric replacement) would preserve the selective binding to the dopamine transporter. umich.edu
In vivo studies using the radiolabeled forms, Thienyl-[¹⁸F]GBR 13119 and [¹⁸F]GBR 13119, were conducted in mice. The regional brain distribution of both compounds was examined, with a focus on the ratio of accumulation in the striatum (a region with high density of dopamine transporters) to the cerebellum (a region with negligible DAT density, often used as a reference for non-specific binding). The results demonstrated that the in vivo regional brain distribution in mice showed "essentially identical results for the thienyl and phenyl compounds". umich.edu Specifically, striatum-to-cerebellum ratios of approximately 4:1 were observed at 60 minutes post-injection for both radiotracers. umich.edu This suggests a successful bioisosteric substitution, indicating that this compound binds to the dopamine transporter in a manner and with an avidity comparable to GBR 13119 in a living system. umich.edu
Role as a Dopamine Uptake Inhibitor in Research Assays
In Vitro Pharmacological Characterization of this compound
In vitro assays are fundamental for quantifying a compound's affinity and potency at its molecular target in a controlled environment, free from the complexities of a whole organism.
Binding affinity studies are typically conducted using cell membrane preparations from brain regions rich in the target receptor, such as the striatum for the dopamine transporter, or using cell lines genetically engineered to express the target protein. mdpi.com These assays measure how strongly a compound binds to the transporter, often by assessing its ability to compete with and displace a known radiolabeled ligand. The results are usually expressed as an inhibition constant (Ki) or an IC50 value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand).
While GBR 13119 is known to have a high affinity for the dopamine uptake system, with IC50 values in the low nanomolar range (1-3 nM), specific in vitro binding affinity data for its thienyl analog, this compound, are not detailed in the primary research literature. umich.edu The focus of the available studies was on the in vivo comparative analysis. umich.edu
Neurotransmitter uptake assays directly measure the functional effect of a compound on the transporter's ability to carry its substrate (e.g., dopamine) into the cell. These assays are often performed using synaptosomes (isolated nerve terminals) or cultured cells expressing the dopamine transporter. eurofinsdiscovery.com A common method involves incubating the cells with the test compound before adding a radioactively labeled neurotransmitter, such as [³H]dopamine. eurofinsdiscovery.com The amount of radioactivity taken up by the cells is then measured, and the ability of the test compound to inhibit this uptake is quantified, typically as an IC50 value. eurofinsdiscovery.com
As with binding affinity, while the parent compound GBR 13119 is a potent inhibitor in such assays, specific quantitative data from neurotransmitter uptake assays for this compound are not available in the cited literature. umich.edu The primary characterization relied on in vivo imaging, which confirmed its function as a dopamine uptake inhibitor by showing selective accumulation in dopamine-rich brain regions.
Binding Affinity Studies in Membrane Preparations or Cell Lines
In Vivo Distribution and Pharmacological Studies in Animal Models
In vivo studies in animal models are essential to understand how a compound distributes throughout the body, crosses the blood-brain barrier, and interacts with its target in a complex biological system. nih.gov
The in vivo characterization of Thienyl-[¹⁸F]GBR 13119 was conducted in CD-1 mice. Following intravenous injection, the regional distribution of the radiotracer in the brain was determined at 60 minutes post-injection. The brain was dissected into several regions, including the striatum, cerebellum, and prefrontal cortex, and the radioactivity in each region was measured.
The study revealed high uptake of Thienyl-[¹⁸F]GBR 13119 in the striatum, a region densely populated with dopaminergic nerve terminals and, consequently, dopamine transporters. As mentioned previously, the striatum-to-cerebellum uptake ratio was approximately 4 at the 60-minute time point. umich.edu This selective accumulation is consistent with the known distribution of the dopamine uptake system in the brain. umich.edu The finding that these in vivo results were nearly identical to those of [¹⁸F]GBR 13119 confirmed that the thienyl analog successfully targets the dopamine transporter in a living animal model. umich.edu
Regional Brain Distribution Studies in Rodents
In vivo studies in mice using the radiolabeled form, thienyl-[¹⁸F]GBR 13119, have demonstrated its ability to localize in specific brain regions. nih.gov The primary area of accumulation is the striatum, a region with a high density of dopamine transporters. nih.gov To quantify this specific uptake against background levels, researchers often use the ratio of radioactivity in the target region (striatum) to a reference region with minimal dopamine transporters, such as the cerebellum.
Studies have shown that for thienyl-[¹⁸F]GBR 13119, the striatum-to-cerebellum ratio is significant, indicating specific binding to the dopamine uptake system. nih.gov This targeted distribution is a critical characteristic for a potential imaging agent.
Table 1: Regional Brain Distribution of Thienyl-[¹⁸F]GBR 13119 in Mice An interactive table presenting the brain distribution ratio of the compound.
| Time Point | Brain Region Ratio | Value |
|---|
Evaluation of Brain Penetration and Associated Factors (e.g., Lipophilicity)
The ability of a compound to cross the blood-brain barrier is fundamental for its use as a central nervous system agent. This penetration is heavily influenced by its physicochemical properties, particularly lipophilicity (often expressed as log P). In the design of this compound, a thiophene ring was used as a bio-isostere for a phenyl ring. nih.gov One of the potential advantages of this substitution is the potential for lower lipophilicity. nih.gov
Thiophene-containing compounds, including the precursors to this compound, were observed to be more polar in chromatographic analyses compared to their direct phenyl analogues. This characteristic is significant because while a certain degree of lipophilicity is required for brain entry, excessively high lipophilicity can lead to non-specific binding and less favorable pharmacokinetic profiles. The goal in radiopharmaceutical design is often to achieve a balance, or a "minimal hydrophobicity," to ensure sufficient brain uptake while minimizing non-specific retention.
Comparative Preclinical Pharmacology with Phenyl Analogues
This compound was developed as a direct analogue of GBR 13119, a potent and selective dopamine uptake inhibitor. nih.govumich.edu The key structural difference is the substitution of a phenyl group with a thienyl group. nih.gov Preclinical studies were designed to determine if this substitution would alter the compound's biological activity.
In vivo regional brain distribution studies in mice revealed that the results for thienyl-[¹⁸F]GBR 13119 and its phenyl counterpart, [¹⁸F]GBR 13119, were "essentially identical". nih.gov This suggests that the thiophene ring successfully acts as a bio-isostere for the phenyl ring in this specific molecular context, maintaining the compound's high affinity and selectivity for the dopamine transporter. nih.gov
Structure Activity Relationships Sar and Bioisosteric Implications of Thiophene Substitution
Analysis of the Thiophene (B33073) Ring as a Phenyl Bioisostere in GBR 13119 Analogues
The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to produce a compound with comparable biological activity, is a cornerstone of medicinal chemistry. ufrj.brnih.gov The thiophene ring is considered a classical bioisostere of the phenyl ring due to similarities in size, planarity, and π-electron cloud. sci-hub.se This principle was applied in the development of thienyl-GBR 13119, an analogue of the potent dopamine (B1211576) uptake inhibitor [¹⁸F]GBR 13119. nih.govcapes.gov.br
Thiophenes are more polar and thus more hydrophilic than their phenyl counterparts, which can be advantageous in designing radiopharmaceuticals with improved pharmacokinetic profiles. The substitution of a thiophene for a phenyl ring can lead to altered metabolism due to the presence of the heteroatom and a more electron-rich aromatic system. In the context of GBR 13119 analogues, the replacement of a phenyl ring with a thiophene moiety was explored to create a novel compound, termed thienyl-[¹⁸F]GBR 13119. This substitution was found to be successful, with in vivo studies in mice showing nearly identical regional brain distribution for both the thienyl and phenyl compounds, indicating that the thiophene ring effectively mimics the phenyl group in this structural context. nih.govcapes.gov.br
Influence of Thiophene Substitution on Ligand-Target Interactions
The substitution of a thiophene ring for a phenyl group in GBR 13119 analogues has been shown to have a significant impact on their interaction with the dopamine transporter (DAT). The rationale behind this bioisosteric replacement is that thiophenes maintain the steric bulk and planar structure of a phenyl ring, which are often crucial for ligand-receptor binding. sci-hub.se
In the case of this compound, the in vivo distribution in the brain, particularly the high accumulation in the striatum (a region rich in dopamine transporters) relative to the cerebellum, closely mirrored that of its phenyl counterpart, GBR 13119. nih.gov This suggests that the thiophene ring successfully participates in the key interactions with the DAT necessary for high-affinity binding. The striatum-to-cerebellum ratio, a common metric for specific binding to DAT, was found to be approximately 4 at 60 minutes post-injection for both compounds, further supporting the successful bioisosteric replacement. nih.gov
The ability of the thiophene ring to act as a bioisostere for a phenol (B47542) group has also been investigated in other dopamine receptor ligands, suggesting its versatility in mimicking aromatic interactions within the central nervous system. nih.gov The more electron-rich nature of the thiophene ring compared to a benzene (B151609) ring could potentially lead to different or stronger π-π stacking or other electronic interactions with aromatic amino acid residues in the DAT binding site.
Comparative SAR Studies of this compound with its Phenyl Counterpart
Comparative studies between this compound and its phenyl analogue, GBR 13119, have been instrumental in understanding the structure-activity relationships of this class of dopamine uptake inhibitors. The primary finding from these studies is the remarkable similarity in the in vivo behavior of the two compounds.
| Compound | Striatum/Cerebellum Ratio (at 60 min) | Reference |
| [¹⁸F]GBR 13119 | ~4 | |
| Thienyl-[¹⁸F]GBR 13119 | ~4 | nih.gov |
As shown in the table above, in vivo regional brain distribution studies in mice revealed essentially identical results for both the thienyl and phenyl compounds, with striatum/cerebellum ratios of approximately 4 at 60 minutes post-injection. nih.gov This indicates that the substitution of the thiophene ring for the phenyl ring did not significantly alter the compound's affinity and selectivity for the dopamine transporter in a living system.
Furthermore, the synthesis of thienyl-[¹⁸F]GBR 13119 demonstrated that the chemical manipulations required for radiolabeling were applicable to the thiophene-containing analogue, highlighting its synthetic accessibility. While the affinity of GBR 13119 for the dopamine uptake system is very high (IC50 = 1-3 nM), the direct in vitro binding affinities of the thienyl analogue have not been as extensively reported in the provided context. umich.edu However, the comparable in vivo data strongly suggests that the thienyl analogue retains high affinity for the DAT. nih.gov
Broader Perspectives on Thiophene Bioisosterism in Central Nervous System (CNS) Agent Design
The successful application of thiophene as a phenyl bioisostere in GBR 13119 analogues is part of a broader strategy in the design of central nervous system (CNS) agents. sci-hub.se The thiophene scaffold is recognized as a promising entity in the development of various CNS-active compounds, including anticonvulsants, acetylcholinesterase inhibitors, and inhibitors of norepinephrine, serotonin, and dopamine reuptake. nih.gov
The rationale for this widespread use stems from several key properties of the thiophene ring:
Steric and Electronic Mimicry: Thiophenes can effectively mimic the size, shape, and aromatic character of a phenyl ring, allowing them to fit into binding sites designed for phenyl-containing ligands. sci-hub.se
Altered Metabolism: The presence of the sulfur atom can lead to different metabolic pathways compared to the corresponding phenyl analogues, potentially improving metabolic stability or avoiding the formation of toxic metabolites.
Scaffold for Further Modification: The thiophene ring provides a versatile platform for further chemical modifications, allowing for the optimization of pharmacological activity and selectivity. nih.gov
Indeed, the bioisosteric replacement of a phenyl group with a thiophene moiety has been a fruitful strategy in the development of potent and selective ligands for the dopamine transporter, with some thienyl-containing analogues demonstrating higher potency than their phenyl counterparts in other series. nih.gov
Computational and Molecular Modeling Approaches in SAR Elucidation
Computational and molecular modeling techniques are invaluable tools for understanding the structure-activity relationships (SAR) of compounds like this compound at a molecular level. tarosdiscovery.comnih.gov These in silico methods allow for the visualization and analysis of ligand-protein interactions, providing insights that can guide the design of more potent and selective molecules. uneb.br
For this compound and its analogues, molecular modeling can be employed to:
Predict Binding Modes: Docking simulations can predict how the ligand fits into the binding pocket of the dopamine transporter (DAT), identifying key amino acid residues involved in the interaction. nih.govuneb.br
Analyze Ligand Conformation: These studies can determine the preferred conformation of the ligand when bound to the target, which is crucial for understanding the structural requirements for activity. nih.gov
Compare Interactions: By modeling both the thienyl and phenyl analogues, researchers can directly compare their binding poses and interaction patterns to understand why the thiophene ring is a successful bioisostere. nih.gov
Guide Further Optimization: The insights gained from molecular modeling can inform the design of new analogues with improved properties, such as enhanced affinity or selectivity. nih.gov
While specific computational studies on this compound were not detailed in the provided search results, the general application of these methods in drug design is well-established. tarosdiscovery.comkallipos.gr For instance, docking and molecular dynamics simulations have been used to elucidate the binding modes of other DAT inhibitors and to understand the SAR of various classes of CNS agents. nih.gov
Future Directions and Research Implications in Chemical Biology
Development of Novel Thiophene-Containing Radiotracers for PET Imaging
The thiophene (B33073) scaffold continues to be a privileged structure in the development of novel radiotracers for Positron Emission Tomography (PET) imaging, a powerful technique for visualizing and quantifying biological processes in vivo. mdpi.comresearchgate.net The chemical properties of the thiophene ring, including its electronic nature and ability to act as a bioisostere of a phenyl ring, make it an attractive component in the design of ligands for a variety of biological targets. researchgate.net The future of this field lies in the exploration of diverse thiophene-based structures to image novel and challenging targets in neurobiology and oncology.
Recent research has demonstrated the utility of thiophene-based radiotracers for imaging key players in neurodegenerative diseases. For instance, novel pyridothiophene compounds have been developed for imaging α-synuclein aggregates, a hallmark of Parkinson's disease. researchgate.net One such compound, [¹⁸F]asyn-44, showed promisingly high initial brain uptake in rats. researchgate.net Similarly, thiophene-based ligands are being investigated for their ability to specifically bind to different forms of amyloid-β (Aβ) plaques in Alzheimer's disease. acs.org A dual-staining approach using two thiophene-based ligands, HS-276 and LL-1, has been shown to differentiate Aβ deposits in brain tissue from patients with sporadic and familial Alzheimer's disease. acs.org
Beyond neurodegenerative diseases, thiophene-containing radiotracers are being developed for other neurological targets. Researchers have synthesized and evaluated novel thienopyrimidine-based PET tracers for the P2Y12 receptor, a target for understanding the role of activated microglia in neuroinflammation. nih.gov While initial studies showed low brain uptake for some of these tracers, they represent a step towards imaging both pro- and anti-inflammatory activation states of microglia. nih.gov In another example, a series of dibenzothiophene-based ligands have been designed for imaging α7 nicotinic acetylcholine (B1216132) receptors (α7 nAChRs), which are implicated in various neurological and neurooncological processes. mdpi.com The lead compound, [¹⁸F]DBT-10, demonstrated high brain uptake and target-specific accumulation in animal models, highlighting its potential for clinical translation. mdpi.com
The development of thiophene-based radiotracers for the cannabinoid receptor type 2 (CB2) is another active area of research. frontiersin.orguzh.chnih.gov The upregulation of CB2 receptors in neuroinflammation and cancer makes them a valuable diagnostic and therapeutic target. acs.org While some novel ¹¹C-labeled thiophene-based ligands showed high in vitro binding affinity for CB2, they were not suitable for in vivo imaging due to a lack of specificity in animal models. uzh.ch However, these studies provide valuable structure-activity relationships for the future design of improved CB2 PET tracers. uzh.ch
The table below summarizes key data for some recently developed thiophene-containing PET radiotracers.
| Radiotracer | Target | Key Finding | Reference |
| [¹⁸F]asyn-44 | α-synuclein | High initial brain uptake (>1.5 SUV) in rats. | researchgate.net |
| [¹⁸F]DBT-10 | α7 nAChR | High brain uptake and target-specific accumulation in piglets and a monkey. | mdpi.com |
| [¹¹C]AAT-015 | CB2 Receptor | High in vitro binding affinity (Ki = 3.3 ± 0.5 nM) but lacked in vivo specificity. | uzh.chnih.gov |
| [¹¹C]AAT-778 | CB2 Receptor | High in vitro binding affinity (Ki = 4.3 ± 0.7 nM) but lacked in vivo specificity. | uzh.ch |
Advancements in Automated Radiosynthesis for Electron-Rich Arenes
The short half-lives of positron-emitting radionuclides necessitate rapid and efficient radiosynthesis methods. Automated synthesis modules have become indispensable for the reliable and reproducible production of PET radiotracers, including those containing electron-rich aromatic systems like thiophene. Recent advancements in automated radiosynthesis are focused on improving yields, reducing synthesis times, and increasing the accessibility of complex radiotracers.
Microfluidic technology has emerged as a powerful tool in automated radiosynthesis. These systems allow for reactions to be performed on a microscale, which can lead to shorter reaction times, higher radiochemical yields, and reduced consumption of expensive reagents. researchgate.net The development of cassette-based automated microfluidic synthesis modules, such as the iMiDEV™, facilitates dose-on-demand production of radiopharmaceuticals for both preclinical and clinical use.
A significant challenge in PET chemistry has been the radiofluorination of electron-rich arenes. Traditional nucleophilic aromatic substitution reactions are often inefficient for these substrates. To address this, copper-mediated radiofluorination methods have been developed and successfully automated. These methods allow for the ¹⁸F-labeling of electron-rich aromatic rings from readily available precursors like diaryliodonium salts. acs.org For example, a copper-catalyzed radiofluorination of (mesityl)(aryl)iodonium salts has been shown to be a general and practical method for accessing ¹⁸F-labeled electron-rich, -neutral, and -deficient aryl fluorides under mild conditions. acs.org This methodology has been applied to the synthesis of protected versions of important radiotracers like 4-[¹⁸F]fluorophenylalanine and 6-[¹⁸F]fluoroDOPA. acs.org
The optimization of reaction conditions within automated synthesizers is crucial for maximizing radiochemical conversion. For instance, in the copper-mediated [¹⁸F]fluorodeboronation for the automated production of PET radiotracers, the order of addition of reagents and competing protodeborylation have been identified as critical factors. Addressing these issues has led to the successful automated synthesis of sterile injectable doses of PET radiotracers for clinical use.
The development of novel radiolabeling precursors is also key to advancing automated radiosynthesis. For example, aryltrimethylammonium trifluoromethanesulfonates have been used as precursors for the synthesis of aryl [¹⁸F]fluorides, leading to an improved synthesis of [¹⁸F]GBR-13119. chemistrydocs.com The table below highlights some of the advancements in automated radiosynthesis for electron-rich arenes.
| Technology/Method | Key Advantage | Example Application | Reference |
| Microfluidic Synthesis Modules | Dose-on-demand production, reduced reagent consumption. | General radiopharmaceutical production. | |
| Copper-Mediated Radiofluorination | Enables labeling of electron-rich arenes. | Synthesis of protected 4-[¹⁸F]fluorophenylalanine and 6-[¹⁸F]fluoroDOPA. | acs.org |
| Optimized Precursor Chemistry | Improved synthesis of specific radiotracers. | Improved synthesis of [¹⁸F]GBR-13119 using aryltrimethylammonium trifluoromethanesulfonates. | chemistrydocs.com |
Theoretical Contributions to Bioisosteric Design Principles in Drug Discovery
The concept of bioisosterism, where one functional group can be replaced by another with similar physical or chemical properties to maintain or enhance biological activity, is a cornerstone of modern drug design. The thienyl group serves as a classic bioisostere for the phenyl group, and the study of compounds like Thienyl-GBR 13119 provides valuable theoretical insights into this principle.
The substitution of a phenyl ring with a thiophene ring can subtly alter a molecule's size, shape, electronics, and lipophilicity, which in turn can influence its pharmacological properties. The successful substitution of the phenyl ring in GBR 13119 with a thiophene ring to create this compound, without loss of its potent dopamine (B1211576) uptake inhibition, demonstrates the effectiveness of this bioisosteric replacement. researchgate.net In vivo studies in mice showed essentially identical regional brain distribution for both the thienyl and phenyl compounds, with striatum/cerebellum ratios greater than 4 at 60 minutes post-injection, further validating the bioisosteric relationship in a biological context. researchgate.net
Theoretical studies and the analysis of structure-activity relationships (SAR) from compounds like this compound contribute to a deeper understanding of the molecular interactions that govern ligand-receptor binding. The replacement of a benzene (B151609) ring with a thiophene ring can impact:
Electronic Properties: The sulfur atom in the thiophene ring introduces a different electronic distribution compared to the all-carbon benzene ring. This can affect interactions with the biological target, such as cation-π or hydrogen bonding interactions.
Metabolism: The thiophene ring can offer different metabolic pathways compared to a phenyl ring, potentially leading to improved pharmacokinetic profiles, such as increased metabolic stability or altered metabolite profiles.
The development of PET radioligands based on non-classical GAT inhibitors has also explored the use of thiazole (B1198619) as a bioisosteric replacement. nih.gov This highlights the ongoing exploration of different heterocyclic systems as bioisosteres to overcome challenges like poor brain penetration. nih.gov The successful application of bioisosterism in the design of this compound and other compounds provides a practical framework for medicinal chemists to rationally design new drugs with improved efficacy, selectivity, and pharmacokinetic properties.
Applications of this compound as a Chemical Probe in Neuropharmacological Research
A chemical probe is a selective small-molecule modulator used to study the function of a specific protein target in biological systems. This compound, as a potent and selective dopamine uptake inhibitor, serves as a valuable chemical probe for investigating the role of the dopamine transporter (DAT) in both normal physiology and in disease states. researchgate.net Its radiolabeled form, [¹⁸F]this compound, allows for the in vivo visualization and quantification of DAT using PET.
The primary application of this compound is in the study of dopaminergic pathways, which are implicated in a range of neurological and psychiatric disorders, including Parkinson's disease, addiction, and bipolar disorder. nih.govwikipedia.orgunige.ch By binding to DAT, this compound can be used to:
Map the distribution and density of DAT: PET imaging with [¹⁸F]this compound can provide a detailed map of DAT expression in the brain, particularly in dopamine-rich regions like the striatum. researchgate.net
Assess the integrity of dopaminergic neurons: A reduction in [¹⁸F]this compound binding can indicate a loss of dopaminergic neurons, as seen in Parkinson's disease. Studies in mice have shown that treatment with the neurotoxin MPTP, which selectively destroys dopaminergic neurons, leads to a significant reduction in the striatal uptake of [¹⁸F]GBR 13119, a closely related compound. umich.edunih.gov
Investigate the mechanism of action of drugs: this compound can be used in competition binding studies to determine if other compounds interact with DAT.
Model neuropsychiatric disorders: The pharmacological inhibition of DAT with compounds like GBR 12909 (a close analog of this compound) is used as a tool to induce bipolar disorder-like phenotypes in animal models, such as zebrafish, aiding in the investigation of the underlying neurobiology of the disorder. nih.gov
The use of this compound as a chemical probe provides crucial insights into the function of the dopaminergic system and its role in disease, paving the way for the development of new therapeutic strategies.
Integration of Preclinical Pharmacological Data for Advanced Compound Characterization
The development of a successful radiotracer or therapeutic agent requires a thorough preclinical pharmacological evaluation. Integrating various data points provides an advanced characterization of the compound's properties, helping to predict its in vivo behavior and clinical potential. For a compound like this compound, this involves a multi-faceted approach.
In Vitro Characterization:
In Vivo Pharmacokinetics and Brain Distribution:
Animal models are crucial for understanding a compound's pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME). nih.govmdpi.comnih.gov For a CNS-targeted agent like this compound, brain penetration is a key parameter. Preclinical studies in mice have provided valuable data on the regional brain distribution of [¹⁸F]this compound. These studies demonstrated high accumulation in the striatum, a region rich in dopamine transporters, with striatum-to-cerebellum ratios of approximately 4 at 60 minutes post-injection. The cerebellum is typically used as a reference region as it has a low density of dopamine transporters.
The table below presents in vivo regional brain distribution data for [¹⁸F]this compound in CD-1 mice.
| Brain Region | % Injected Dose per gram (%ID/g) |
| Striatum | 2.5 ± 0.35 |
| Cortex | 0.98 ± 0.08 |
| Cerebellum | 0.64 ± 0.05 |
| Remainder | 0.77 ± 0.06 |
| Data presented as mean ± SD (n=4) at 60 minutes post-injection. |
Pharmacodynamic Studies in Disease Models:
Evaluating the compound's effect in animal models of disease is a critical step. For this compound, this would involve studies in models of Parkinson's disease. As demonstrated with the closely related [¹⁸F]GBR 13119, treatment of mice with the neurotoxin MPTP resulted in a greater than 50% reduction in striatum radioactivity and striatum/cerebellum ratios, confirming that the tracer can detect dopaminergic neurodegeneration. umich.edunih.gov
By integrating these diverse preclinical data sets—from in vitro binding affinities and selectivities to in vivo pharmacokinetics and pharmacodynamics in disease models—researchers can build a comprehensive profile of a compound like this compound. This advanced characterization is essential for validating its utility as a chemical probe and for guiding its potential translation to clinical applications.
Q & A
Q. How should ethical and bias-related challenges be addressed in studies investigating this compound’s therapeutic potential?
- Methodological Answer : Pre-register study protocols (e.g., on ClinicalTrials.gov ) to mitigate publication bias. Use double-blinding in animal/human trials and disclose conflicts of interest transparently. Incorporate negative results in meta-analyses to avoid selective reporting .
Data Management and Reporting
Q. What are the optimal strategies for archiving and sharing raw data from this compound studies to comply with FAIR principles?
- Methodological Answer : Store datasets in repositories like Zenodo or Figshare with unique DOIs. Use standardized metadata templates (e.g., ISO 13119:2012) for contextual clarity. Include README files detailing experimental conditions, software versions, and data processing workflows .
Q. How can researchers effectively visualize complex datasets (e.g., dose-response curves, molecular dynamics simulations) for peer-reviewed publications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
